molecular formula C6H14ClNO2 B2404402 [3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride CAS No. 2137719-96-9

[3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride

Cat. No.: B2404402
CAS No.: 2137719-96-9
M. Wt: 167.63
InChI Key: YVWRSDWFXXVLAG-UHFFFAOYSA-N
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Description

[3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride is a chemical compound with the molecular formula C6H13NO2·HCl It is a cyclobutane derivative that contains both amino and hydroxymethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride typically involves the intramolecular amination of cyclopropylmethyl cation intermediates. One common method involves the use of bis(trichloroacetimidoyloxymethyl)cyclopropanes, which, when exposed to Lewis acid catalysts or thermal ionization, provide intramolecular amination products of intermediate cyclobutyl carbenium ions . The reaction conditions, such as the choice of solvent and the ionization conditions, can significantly influence the ratio of the amination products.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

[3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

[3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride involves its interaction with various molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially influencing enzyme activity and protein function. The exact pathways and molecular targets are still under investigation, but its structural features suggest it could modulate biochemical pathways involving amino alcohols and related compounds.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-1-hydroxymethylcyclobutane: A similar compound that also contains amino and hydroxymethyl groups but lacks the methanol moiety.

    Cyclobutylcarbinol: Contains a hydroxymethyl group attached to a cyclobutane ring but lacks the amino group.

Uniqueness

[3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride is unique due to the presence of both amino and hydroxymethyl groups on the cyclobutane ring, which provides it with distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

[3-amino-1-(hydroxymethyl)cyclobutyl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c7-5-1-6(2-5,3-8)4-9;/h5,8-9H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWRSDWFXXVLAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CO)CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137719-96-9
Record name [3-amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride
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